![molecular formula C17H18N4O B3019766 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-73-5](/img/structure/B3019766.png)
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine
説明
The compound "7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine" is a derivative of the imidazopyrimidine class, which is a group of heterocyclic compounds known for their diverse pharmacological activities. These compounds are characterized by a pyrimidine ring fused to an imidazole ring and substituted with various functional groups that can significantly alter their biological properties and potential therapeutic applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives were synthesized to obtain potent and selective antagonists for the A(2A) adenosine receptor subtype, which could be useful in the treatment of neurodegenerative disorders such as Parkinson's disease . Another study focused on the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, aiming to find nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity . Additionally, the reaction of thiadiazolo-pyrimidine with morpholin led to the synthesis of compounds with potential antibacterial properties . The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using palladium-catalyzed cross-coupling reactions has also been reported, highlighting the versatility of pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The introduction of different substituents can significantly affect the affinity and selectivity of these compounds for various receptors. For example, the introduction of a 3-phenylpropyl group at the pyrazolo nitrogen position increased the A(2A) selectivity of the compound . The structural modifications on the parent pyrazolopyrimidine were also studied to understand their anti-inflammatory properties . The structures of the synthesized compounds in these studies were confirmed using techniques such as NMR and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives allows for the introduction of various substituents, which can lead to a wide range of biological activities. The Mannich aminoalkylation reaction was used to synthesize substituted tetrahydropyrrolo[1,2-c]pyrimidines . The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by reacting the chloro derivative with different nucleophiles . These reactions demonstrate the chemical versatility of pyrimidine derivatives and their potential for generating diverse compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, certain derivatives of tetrahydropyrrolo[1,2-c]pyrimidines were found to be easily cleaved during chromatographic isolation, indicating sensitivity to the conditions used . The biological activity of thiazolo-pyrimidines, which can be seen as 7-thio counterparts of purine bases, was also studied, with some derivatives showing strong anticancer and antibacterial effects .
科学的研究の応用
Metabolic Pathways and Carcinogenicity Studies
- Research has shown that certain heterocyclic amines, structurally similar to 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, are metabolized by intestinal bacteria. The study particularly explored the metabolic pathways and the formation of microbial metabolites in humans, highlighting the significant role of gastrointestinal microbial composition in individual carcinogenic risk associated with these compounds (Vanhaecke et al., 2008).
- Another study focused on the presence of carcinogenic heterocyclic amines in human urine. It was observed that individuals consuming a normal diet had detectable levels of these compounds in their urine, indicating continuous exposure through diet. However, these compounds were not found in patients receiving parenteral alimentation, confirming that these heterocyclic amines are derived from food and not formed endogenously (Ushiyama et al., 1991).
Biomonitoring and Exposure Assessment
- A study on the biomonitoring of an albumin adduct of a cooked meat carcinogen (structurally related to 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine) in humans indicated that dietary intake and individual metabolism significantly influence the level of this compound in the body. This research highlights the potential of using biomarkers to assess exposure and understand the bioactivation of such compounds in vivo (Bellamri et al., 2018).
- Another study analyzed the urinary metabolites following human consumption of cooked chicken containing similar heterocyclic amines, providing insight into the human metabolic pathways and the potential for biomonitoring of these compounds in dietary studies (Frandsen, 2008).
将来の方向性
While specific future directions for “7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine” are not mentioned in the search results, compounds of the imidazo[1,2-a]pyrimidine class have been recognized for their wide range of applications in medicinal chemistry, suggesting potential areas of future research and development .
特性
IUPAC Name |
4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDISOGMXGPOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323065 | |
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine | |
CAS RN |
13994-73-5 | |
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



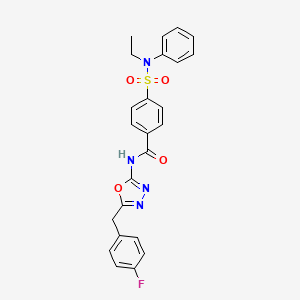
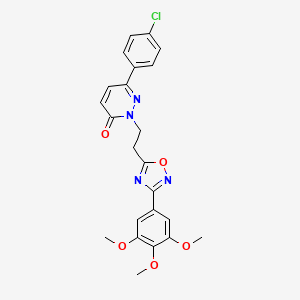
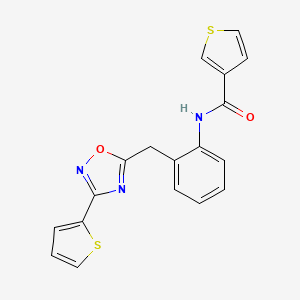
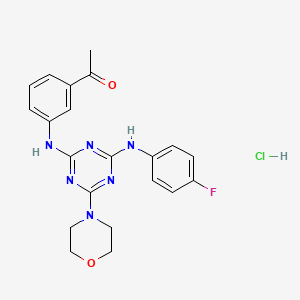
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)
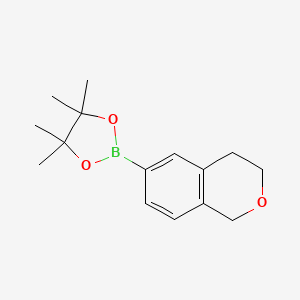
![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)
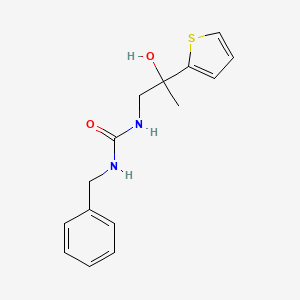

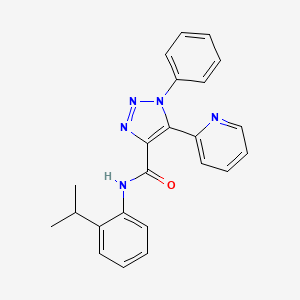
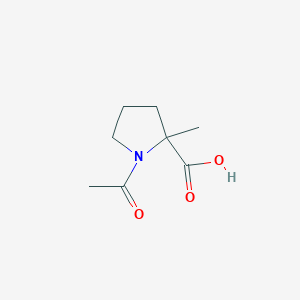
![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)